molecular formula C18H16ClNO2 B4046109 2-(4-chlorophenyl)-1-(3-methoxyphenyl)-3-methyl-2H-pyrrol-5-one

2-(4-chlorophenyl)-1-(3-methoxyphenyl)-3-methyl-2H-pyrrol-5-one

Cat. No.: B4046109
M. Wt: 313.8 g/mol
InChI Key: MJNRUAAPPJEDQH-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1-(3-methoxyphenyl)-3-methyl-2H-pyrrol-5-one is a useful research compound. Its molecular formula is C18H16ClNO2 and its molecular weight is 313.8 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-chlorophenyl)-1-(3-methoxyphenyl)-4-methyl-1,5-dihydro-2H-pyrrol-2-one is 313.0869564 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural elucidation of related compounds demonstrate the compound's relevance in creating functionalized molecules. For instance, research on the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones highlights its utility in preparing adducts for agrochemicals or medicinal compounds (Ghelfi et al., 2003).
  • Ab initio crystal structure determination from synchrotron X-ray powder diffraction data of two chain functionalized pyrroles provides insights into the molecular architecture and potential antitumoral properties of similar compounds (Silva et al., 2012).

Docking Studies and Potential Biological Applications

  • Docking studies, including the crystal structure of tetrazole derivatives, reveal the orientation and interaction of molecules within the active sites of enzymes, suggesting potential for COX-2 inhibition, which is relevant for understanding anti-inflammatory properties (Al-Hourani et al., 2015).
  • Research on the selective formation of homoleptic and heteroleptic pyrrolyl yttrium complexes and their performance as initiators of ε-caprolactone polymerization showcases the compound's utility in polymer science, highlighting its role in creating biodegradable plastics (Matsuo et al., 2001).

Material Science and Electrochemical Applications

  • Studies on electrochemically polymerized terthiophene derivatives carrying aromatic substituents, including methoxyphenyl groups, illustrate the impact of substituents on polymerizability and properties, relevant for developing electrochromic materials (Visy et al., 1994).

Antimicrobial and Anticancer Activity

  • Synthesis and biological evaluation of 1,5-diphenylpyrrole derivatives as antimycobacterial agents explore the influence of lipophilic substituents on activity toward Mycobacterium tuberculosis, indicating potential applications in developing new antibiotics (Biava et al., 2008).

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(3-methoxyphenyl)-3-methyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c1-12-10-17(21)20(15-4-3-5-16(11-15)22-2)18(12)13-6-8-14(19)9-7-13/h3-11,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNRUAAPPJEDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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